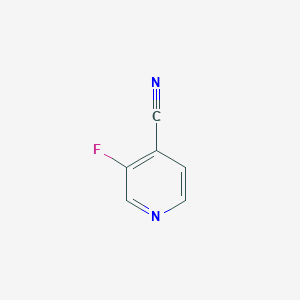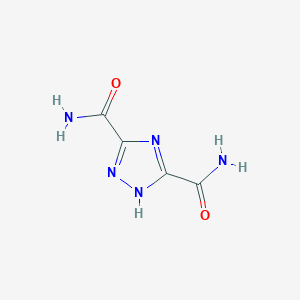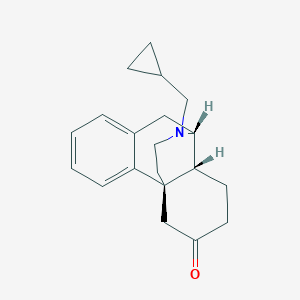
Articain
Übersicht
Beschreibung
Articaine is a local anesthetic that has been used in dentistry since the late 1970s. It is a relatively new anesthetic and is used as a substitute for other local anesthetics such as lidocaine and mepivacaine. Articaine is a chemically modified amide-type local anesthetic and is the most commonly used anesthetic in Europe. It is also used in the United States and Canada, but it is not as popular as lidocaine. Articaine has several advantages over other anesthetics, such as a shorter duration of action, faster onset of action, and greater potency.
Wissenschaftliche Forschungsanwendungen
Verbesserte Lokalanästhesie in der Zahnmedizin
Articain wird in der Zahnmedizin häufig eingesetzt, da es die Nervenleitung wirksam blockiert. Eine Studie hat gezeigt, dass this compound, wenn es in nanostrukturierten Lipidträgern (NLCs) verkapselt wird, die anästhetische Wirkung auf entzündetes Gewebe deutlich verbessert, was bei zahnärztlichen Eingriffen besonders vorteilhaft ist . Diese Verkapselung verlängert auch die Dauer der Anästhesie, wodurch es zu einem wertvollen Mittel für komplexe zahnärztliche Behandlungen wird.
Anästhetischer Erfolg im Vergleich zu Lidocain
In einer Metaanalyse, die this compound mit Lidocain verglich, zeigte this compound eine höhere Wahrscheinlichkeit, einen anästhetischen Erfolg zu erzielen . Dies macht es zu einer bevorzugten Wahl für routinemäßige zahnärztliche Behandlungen und bietet eine zuverlässigere und effektivere Lösung für die Schmerzbehandlung.
Kinderzahnheilkunde
This compound ist in Kombination mit vasoaktiven Substanzen wie Epinephrin wirksam und sicher für den Einsatz in der Kinderzahnheilkunde . Es bietet eine längere Wirkdauer und eine niedrigere maximale Plasmakonzentration, was für die Behandlung von Kindern entscheidend ist.
Nanopharmazeutische Formulierungen
Die Pharmakokinetik und Pharmakodynamik von this compound können durch nanopharmazeutische Formulierungen verbessert werden . Durch die Verbesserung der Wirkstofffreisetzung an der Zielstelle optimieren diese Formulierungen die anästhetische Wirkung und reduzieren die erforderliche Dosierung, wodurch potenzielle Nebenwirkungen minimiert werden.
Lokalanästhesie mit natürlichen Lipiden
Jüngste Fortschritte haben dazu geführt, dass this compound in Kombination mit natürlichen Lipiden wie Copaibaöl und Avocadobutter in NLCs eingesetzt wird . Diese natürlichen Bestandteile fügen dem Nanosystem eine funktionelle Aktivität hinzu, die möglicherweise neben der Anästhesie entzündungshemmende Vorteile bietet.
Anästhesie-Wirksamkeit in entzündungsbedingten Schmerzmodellen
This compound wurde in entzündungsbedingten Schmerzmodellen getestet, wo es eine verbesserte anästhetische Wirksamkeit und eine reduzierte mechanische Schmerzempfindung im Vergleich zu synthetischen Lipid-NLC-Formulierungen zeigte . Dies deutet auf sein Potenzial für breitere Anwendungen in der Schmerzbehandlung außerhalb zahnärztlicher Eingriffe hin.
Wirkmechanismus
Target of Action
Articaine is a local anesthetic used in dentistry for inducing local, infiltrative, or conductive anesthesia . It works by blocking the initiation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Mode of Action
Articaine’s mode of action involves its interaction with the sodium channels present on the nerve membrane. By binding to these channels, it blocks the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where it is applied.
Biochemical Pathways
Articaine’s unique structure, which includes a thiophene ring, enhances its lipid solubility and potency . This allows a larger portion of the administered dose to enter neurons, leading to increased efficacy . It is also metabolized quickly by blood esterases into its inactive metabolite, articainic acid .
Pharmacokinetics
Articaine exhibits rapid metabolism and clearance. The time to maximum drug concentrations of articaine occurs about 10 to 15 minutes after submucosal injection . The elimination half-time of articaine is about 20 minutes . The rapid breakdown of articaine to the inactive metabolite articainic acid is related to a very low systemic toxicity and consequently to the possibility of repeated injections .
Result of Action
The molecular and cellular effects of articaine’s action result in a temporary loss of sensation in the area where it is applied, providing pain relief during dental procedures . At the cellular level, articaine causes a downregulation of glycolysis and glucose-dependent pathways, disturbance of branched chain amino acids (BCAA) catabolism, downregulation of TCA cycle anaplerotic fueling, interference with choline metabolism, and lipid droplet build-up .
Action Environment
The efficacy and safety of articaine can be influenced by various environmental factors. For instance, the concentration of the active substance in the anesthetic solution can significantly impact the development of paresthesia . Furthermore, age affects the clearance and distribution of articaine, where clearance and volume of distribution decrease with increasing age .
Safety and Hazards
Articaine is generally safe for use but like all medications, it can have side effects. It may cause skin and eye irritation . Ingestion may cause slight gastrointestinal irritation . Inhalation may cause slight respiratory tract irritation with coughing and anesthetic effects . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
The biochemical composition of articaine differs from other amide anaesthetics. The lipophilic part of articaine consists of a thiophene ring, whereas other amide anaesthetics contain a benzene ring . This thiophene ring is thought to increase the lipid solubility .
Cellular Effects
Articaine blocks the ion canals, causing a temporary local insensitivity for pain stimuli . This results in a change in the electrical balance of the nerve membrane, suppressing the generation of pain stimuli .
Molecular Mechanism
Articaine’s amide linkage undergoes biotransformation in the liver, a relatively slow process . Articaine is additionally inactivated by serum esterases, a fast process commencing immediately after injection . About 90% of articaine metabolizes quickly via hydrolysis in the blood into its inactive metabolite articainic acid .
Temporal Effects in Laboratory Settings
The elimination serum half-life of articaine is 20 minutes . Its metabolism is age-dependent, where clearance and volume of distribution decrease with increasing age .
Dosage Effects in Animal Models
In animal studies and in cell culture experiments, articaine did not have a higher toxicity compared to other amide anaesthetics . Several retrospective studies suggest a higher risk of paraesthesia after administration of articaine at a concentration of 4% when compared to other anaesthetics used at lower concentrations .
Metabolic Pathways
Articaine is involved in metabolic pathways where it interacts with unspecific blood esterases . It is excreted by the kidney in the form of articainic acid glucuronide .
Transport and Distribution
The thiophene ring in articaine allows greater lipid solubility and potency as a greater portion of an administered dose can enter neurons .
Subcellular Localization
Articaine primarily acts on sensory free nerve endings . Mechanical, thermal, or chemical stimuli can open ion canals, thereby changing the electrical balance of the nerve membrane . If the depolarization exceeds the threshold, an action potential is generated . This action potential is conducted through successive depolarization over the nerve membrane .
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGIAADRBBLJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048536 | |
| Record name | Articaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23964-58-1 | |
| Record name | Articaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Articaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Articaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTICAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
172-173 | |
| Record name | Articaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



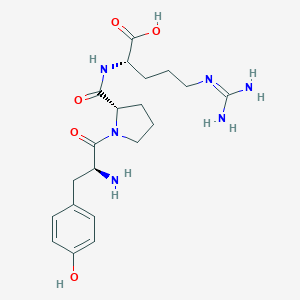
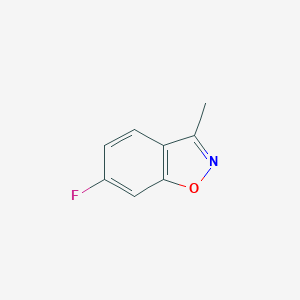
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
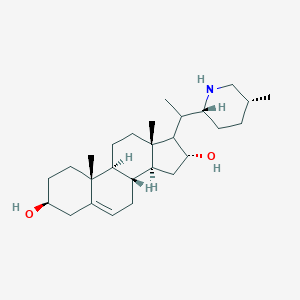
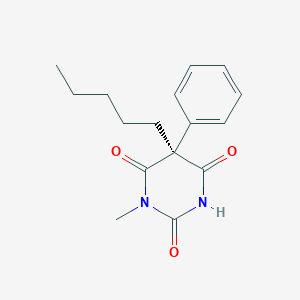
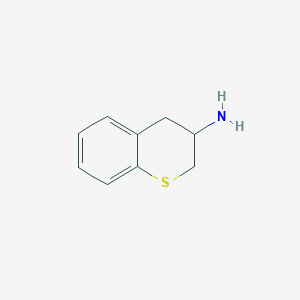
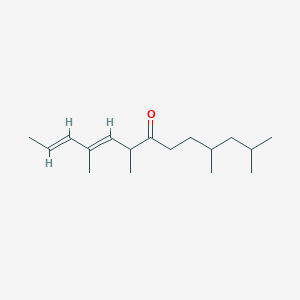
![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)
